t-Boc-N-Amido-PEG4-Propargyl
Overview
Description
t-Boc-N-Amido-PEG4-Propargyl is a polyethylene glycol (PEG) derivative that contains a propargyl group and a tert-butyloxycarbonyl (t-Boc) protected amine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc protected amine can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG4-Propargyl is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The t-Boc protected amine group can be deprotected under mild acidic conditions to form a free amine .
Biochemical Pathways
This compound plays a crucial role in the ubiquitin-proteasome system. PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the properties of the PROTACs it helps to form. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting PROTACs.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective degradation of target proteins by PROTACs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions present . Additionally, the stability of the compound and its resulting PROTACs can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
t-Boc-N-Amido-PEG4-Propargyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with azide-bearing compounds or biomolecules . The propargyl group in this compound undergoes a copper-catalyzed azide-alkyne Click Chemistry reaction to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG4-Propargyl typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.
Propargylation: The PEGylated amine is then reacted with propargyl bromide to introduce the propargyl group.
t-Boc Protection: The final step involves the protection of the amine group with a t-Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG4-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Deprotection: The t-Boc protected amine can be deprotected under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate (CuSO4) and sodium ascorbate as reducing agents.
Deprotection: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Free Amine: Obtained after deprotection of the t-Boc group.
Scientific Research Applications
t-Boc-N-Amido-PEG4-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-Amido-PEG10-Propargyl: Contains a longer PEG chain, providing greater solubility and flexibility.
t-Boc-N-Amido-PEG2-Propargyl: Contains a shorter PEG chain, offering less solubility but more rigidity.
Uniqueness
t-Boc-N-Amido-PEG4-Propargyl is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and flexibility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBQLUQQSACBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.